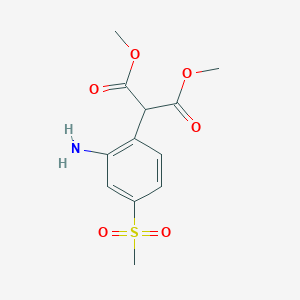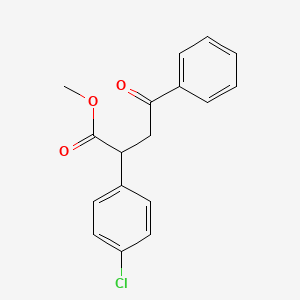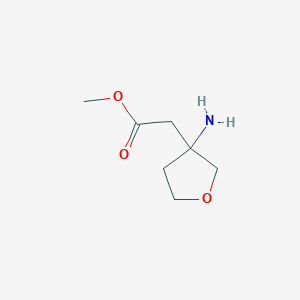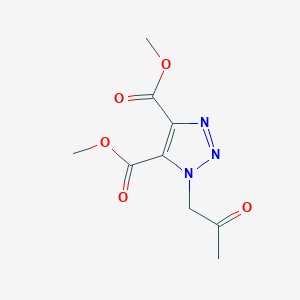
Tetrahydrofluoroene 52
Descripción general
Descripción
Tetrahydrofluoroene 52, also known as MK-6913, is a potent and selective estrogen receptor β agonist . It is a highly substituted tetrahydrofluorene derivative .
Molecular Structure Analysis
The molecular structure of this compound is complex. The molecular formula is C25H27N3O2 . More detailed structural analysis would require specific scientific techniques and tools.Aplicaciones Científicas De Investigación
Biotransformation in Rabbits
Research has shown that 2,3,3,3-tetrafluoropropene (HFO-1234yf), a fluorocarbon replacement with low global warming potential, undergoes biotransformation in rabbits. Upon exposure, the predominant metabolite identified was N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, along with other metabolites such as S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acid and inorganic fluoride, indicating a low extent of biotransformation (Schuster et al., 2010) Schuster, Bertermann, Rusch, & Dekant, 2010.
Molecular Modeling for Refrigerant Applications
Molecular modeling has been used to predict the thermophysical properties of 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) for its application as an alternative refrigerant. The developed force field enables reliable predictions of vapor-liquid equilibria, supporting its use in technical applications (Raabe & Maginn, 2010) Raabe & Maginn, 2010.
Cancer Risk Assessment
A comprehensive study investigated the cancer risk among workers exposed to tetrafluoroethylene in the production of fluorinated polymers. The study found increased risks for liver and kidney cancers and leukemia but highlighted the need for further research to conclusively confirm or refute the hypothesis that tetrafluoroethylene is carcinogenic to humans (Consonni et al., 2013) Consonni, Straif, Symons, Tomenson, van Amelsvoort, Sleeuwenhoek, Cherrie, Bonetti, Colombo, Farrar, & Bertazzi, 2013.
Difluoromethylation and Trifluoromethylation Reagents
Tetrafluoroethane β-sultone (TFES) has been identified as a precursor for various fluorinating reagents, enabling difluoromethylation and trifluoromethylation reactions. These reactions are crucial for the design of drug candidates and synthesis of novel functional materials, highlighting the importance of TFES derivatives in medicinal chemistry and material science (Zhang, Chen, Guo, Xiao, & Gu, 2014) Zhang, Chen, Guo, Xiao, & Gu, 2014.
Gas Permeation Properties of Fluorine-Silica Membranes
The development of fluorine-silica membranes using triethoxyfluorosilane (TEFS) has demonstrated significant potential for molecular sieving applications. These membranes show high H2 permeance and selectivity, making them suitable for processes such as methylcyclohexane (MCH) dehydrogenation to produce toluene (TOL), thereby contributing to advancements in separation technologies (Kanezashi, Matsutani, Wakihara, Nagasawa, Okubo, & Tsuru, 2017) Kanezashi, Matsutani, Wakihara, Nagasawa, Okubo, & Tsuru, 2017.
Mecanismo De Acción
Propiedades
IUPAC Name |
(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLIIGQPIKTONH-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)





![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)


